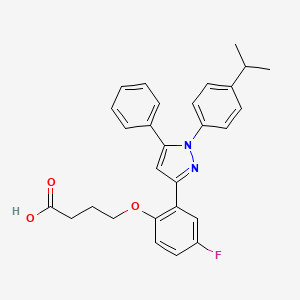
FABPs ligand 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These proteins are part of the intracellular lipid-binding protein family, which plays a crucial role in the transport and metabolism of fatty acids and other hydrophobic ligands within cells . FABPs ligand 6 has been studied for its potential therapeutic applications, particularly in the context of multiple sclerosis and other neurological conditions .
Métodos De Preparación
The synthesis of FABPs ligand 6 involves several steps, including the formation of a pyrazole ring and the attachment of various functional groups. The synthetic route typically starts with the preparation of a substituted phenylhydrazine, which is then reacted with an appropriate diketone to form the pyrazole core.
Análisis De Reacciones Químicas
FABPs ligand 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce or replace functional groups on the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
FABPs ligand 6 has several scientific research applications:
Chemistry: It is used as a tool compound to study the binding and inhibition of fatty acid-binding proteins.
Biology: The compound is used to investigate the role of fatty acid-binding proteins in cellular processes, including lipid metabolism and signal transduction.
Mecanismo De Acción
FABPs ligand 6 exerts its effects by binding to fatty acid-binding proteins 5 and 7, inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids within cells, leading to various downstream effects. The compound has been shown to block voltage-dependent anion channel 1-dependent mitochondrial macropore formation, which is induced by psychosine in certain cell types . This action helps to rescue mitochondrial function and reduce cellular injury.
Comparación Con Compuestos Similares
FABPs ligand 6 is unique in its dual inhibition of fatty acid-binding proteins 5 and 7. Similar compounds include:
FABP-IN-1: A high-affinity inhibitor of fatty acid-binding proteins 3, 5, and 7, with effective analgesic properties.
Other FABP inhibitors: Various other inhibitors target specific fatty acid-binding proteins, but this compound stands out due to its specific inhibition profile and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H27FN2O3 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
4-[4-fluoro-2-[5-phenyl-1-(4-propan-2-ylphenyl)pyrazol-3-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C28H27FN2O3/c1-19(2)20-10-13-23(14-11-20)31-26(21-7-4-3-5-8-21)18-25(30-31)24-17-22(29)12-15-27(24)34-16-6-9-28(32)33/h3-5,7-8,10-15,17-19H,6,9,16H2,1-2H3,(H,32,33) |
Clave InChI |
WPFTWURGWRECHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=CC(=C3)F)OCCCC(=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
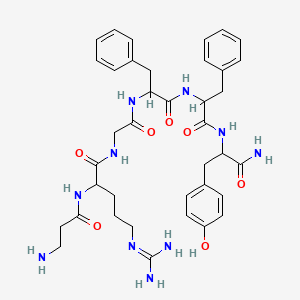


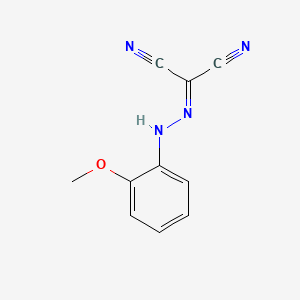
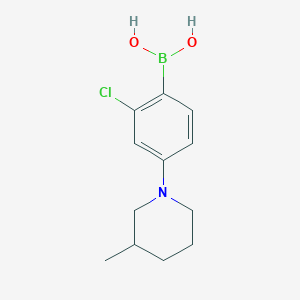
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
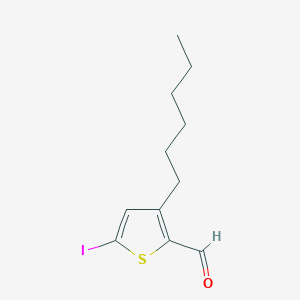
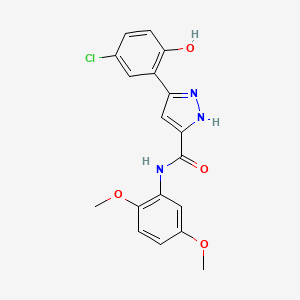

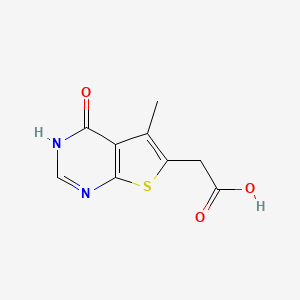
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
